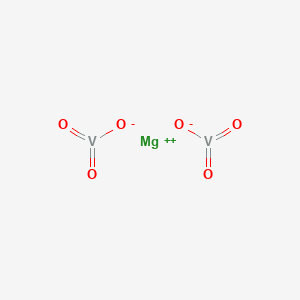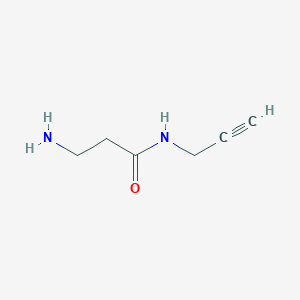![molecular formula C14H12O2S B12086499 3-[(Phenylsulfanyl)methyl]benzoic acid CAS No. 30082-36-1](/img/structure/B12086499.png)
3-[(Phenylsulfanyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[(phenylthio)methyl]- is an organic compound with the molecular formula C14H12O2S It is a derivative of benzoic acid where a phenylthio group is attached to the methyl group at the third position of the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(phenylthio)methyl]- typically involves the reaction of benzoic acid derivatives with thiophenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction where benzoic acid is reacted with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3-[(phenylthio)methyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzoic acid, 3-[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, KOtBu
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzoic acid, 3-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
Benzoic acid, 3-[(phenylthio)methyl]- can be compared with other similar compounds such as:
- Benzoic acid, 3-[(methylthio)methyl]-
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-
Uniqueness:
- The presence of the phenylthio group in benzoic acid, 3-[(phenylthio)methyl]- provides unique reactivity and stability compared to its analogs with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3-[(methylthio)methyl]-: Contains a methylthio group instead of a phenylthio group, leading to different reactivity and applications.
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-: Contains a sulfinyl group, which introduces different oxidation states and reactivity.
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-: Contains a sulfonyl group, which is more oxidized and has different chemical properties.
Propriétés
Numéro CAS |
30082-36-1 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
3-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) |
Clé InChI |
BGPMVRFZIKPKCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)



![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)



